Bromodomain IN-2

Epigenetics Bromodomain Profiling Target Deconvolution

Bromodomain IN-2 (BD-IN-1) is a uniquely broad-spectrum pan-bromodomain inhibitor, indispensable for phenotypic screening where the driving epigenetic target is unknown. Its advantage over BET-selective probes (e.g., (+)-JQ1) lies in its simultaneous engagement of 7 distinct bromodomains (BRD4, CBP, BRPF1B, BRD7, BRD9, BRDT, CECR2; Kd 67–970 nM), crucially covering non-BET targets like BRD9 and CBP. Only this pan-inhibitor can preclude false-negative results in assays where non-BET bromodomains are functionally relevant, making it the superior choice for comprehensive target deconvolution in oncology research.

Molecular Formula C16H17ClN2O
Molecular Weight 288.77 g/mol
Cat. No. B12388331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromodomain IN-2
Molecular FormulaC16H17ClN2O
Molecular Weight288.77 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(N1)C3=C(C=CC(=C3)N)Cl)CCCCC2=O
InChIInChI=1S/C16H17ClN2O/c1-9-15-11(4-2-3-5-14(15)20)16(19-9)12-8-10(18)6-7-13(12)17/h6-8,19H,2-5,18H2,1H3
InChIKeyDGJREYHVQYZTEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromodomain IN-2: A Validated Pan-Bromodomain Inhibitor for Epigenetic Target Deconvolution and Broad-Spectrum Profiling


Bromodomain IN-2 (also designated BD-IN-1 or compound 3; CAS 2445335-77-1) is a pan-bromodomain small-molecule inhibitor characterized by its engagement across seven distinct bromodomain-containing proteins, spanning both the BET family and non-BET epigenetic readers [1]. The compound was developed and characterized as a broad-spectrum chemical probe for bromodomain target deconvolution, with published Kd values ranging from 67 nM to 970 nM depending on the specific bromodomain [1]. The core scaffold consists of a 5,6,7,8-tetrahydrocyclohepta[c]pyrrol-4(2H)-one core substituted with a 5-amino-2-chlorophenyl moiety [2].

Why Bromodomain IN-2 Cannot Be Substituted with BET-Selective Inhibitors Like JQ1 or I-BET762


Substituting Bromodomain IN-2 with a BET-family-selective inhibitor such as (+)-JQ1 or I-BET762 fundamentally alters the experimental scope. Bromodomain IN-2 is a pan-bromodomain inhibitor with demonstrated binding to seven distinct bromodomain targets across BET and non-BET families (BRD4, CBP, BRPF1B, BRD7, BRD9, BRDT, CECR2) with Kd values ranging from 67 nM to 970 nM [1]. In contrast, (+)-JQ1 exhibits high selectivity for BET bromodomains (BRD4 Kd = 50-90 nM) with minimal to no activity against non-BET bromodomains including CBP, BRPF1B, BRD7, and BRD9 . This fundamental difference in target engagement profile means that experiments requiring simultaneous interrogation of multiple bromodomain families or phenotypic screening across diverse epigenetic targets cannot be executed with BET-selective compounds. Procurement of a BET-selective inhibitor in place of Bromodomain IN-2 will yield false-negative results in assays where non-BET bromodomains (e.g., BRD9, CBP, BRPF1B) are the functionally relevant drivers of the observed phenotype.

Quantitative Differentiation of Bromodomain IN-2: Comparative Binding Affinity, Target Coverage, and Cellular Activity


Bromodomain IN-2 Engages Seven Distinct Bromodomains, Including Non-BET Targets Absent from JQ1's Activity Profile

Bromodomain IN-2 demonstrates pan-bromodomain binding across seven distinct targets: BRD4(1) (Kd = 250 nM), CBP (Kd = 420 nM), BRPF1B (Kd = 130 nM), BRD7 (Kd = 430 nM), BRD9 (Kd = 67 nM), BRDT(1) (Kd = 240 nM), and CECR2 (Kd = 970 nM) [1]. In contrast, (+)-JQ1 is selective for BET family bromodomains, with Kd values of approximately 50 nM for BRD4(1) and 90 nM for BRD4(2), and exhibits no significant binding to non-BET bromodomains including CBP, BRPF1B, BRD7, BRD9, or CECR2 . The target coverage of Bromodomain IN-2 extends to CBP (CREBBP) and BRPF1B, which are structurally and functionally distinct from BET proteins and are not inhibited by JQ1.

Epigenetics Bromodomain Profiling Target Deconvolution Chemical Probe

Bromodomain IN-2 Exhibits 14.5-Fold Higher Affinity for BRD9 (67 nM) Compared to CECR2 (970 nM), Enabling Intra-Panel Selectivity Profiling

Within its pan-bromodomain binding profile, Bromodomain IN-2 displays differential affinity across individual targets: BRD9 (Kd = 67 nM) exhibits the highest affinity among the panel, representing a 3.7-fold preference over BRD4(1) (Kd = 250 nM) and a 14.5-fold preference over CECR2 (Kd = 970 nM) [1]. This internal selectivity gradient is distinct from the broad-spectrum inhibitor Bromosporine, which inhibits BRD2/BRD4/BRD9/CECR2 with IC50 values of 0.41 μM, 0.29 μM, 0.122 μM, and 0.017 μM, respectively . Notably, Bromosporine shows highest potency against CECR2 (IC50 = 17 nM), whereas Bromodomain IN-2 shows lowest affinity for CECR2 (Kd = 970 nM), indicating a fundamentally different selectivity fingerprint.

BRD9 CECR2 Selectivity Profiling Non-BET Bromodomains

Bromodomain IN-2 Demonstrates Differential Antiproliferative Activity Across Cancer Cell Lines: >70-Fold GI50 Range Informs Cell-Type-Specific Applications

Bromodomain IN-2 exhibits a broad range of antiproliferative activity across six human cancer cell lines, with GI50 values spanning from 182 nM (SNB-75 glioblastoma) to 13.2 μM (DU-145 prostate cancer) — a 72.5-fold differential [1]. Specifically, GI50 values are 182 nM (SNB-75), 479 nM (UO-31 renal), 708 nM (CAKI-1 renal), 13.2 μM (DU-145), 12.0 μM (SW-620 colorectal), and 10.2 μM (NCI-H460 lung) [1]. This cell-type-dependent potency profile provides a quantitative baseline for selecting appropriate cellular models when employing Bromodomain IN-2 as a chemical probe.

Cancer Cell Line Panel Antiproliferative Activity GI50 Phenotypic Screening

Bromodomain IN-2 Exhibits Enhanced Affinity for BRPF1B (Kd = 130 nM) Relative to BRD4(1) (Kd = 250 nM) — A Target Coverage Feature Absent in BET-Selective Probes

Bromodomain IN-2 binds BRPF1B (bromodomain and PHD finger-containing protein 1B) with a Kd of 130 nM, representing approximately 1.9-fold higher affinity than for BRD4(1) (Kd = 250 nM) [1]. BRPF1B is a component of the MOZ/MORF histone acetyltransferase complex and is not targeted by BET-selective inhibitors such as JQ1 or I-BET762 [2]. The inclusion of BRPF1B in Bromodomain IN-2's target profile is functionally significant, as BRPF1B serves as a scaffolding subunit linking histone acetylation to transcriptional activation, and its bromodomain recognizes acetylated lysine residues on histone H3 and H4.

BRPF1B BRD4 Histone Acetyltransferase Complex Epigenetic Reader Domain

Optimized Research and Industrial Applications of Bromodomain IN-2 Based on Validated Quantitative Differentiation


Epigenetic Target Deconvolution and Bromodomain Family-Wide Phenotypic Screening

Bromodomain IN-2 is optimally deployed as a pan-bromodomain chemical probe for target deconvolution in phenotypic screening campaigns. Its engagement of seven bromodomains across BET and non-BET families (Kd range: 67-970 nM) [1] enables simultaneous interrogation of multiple epigenetic reader proteins in a single experiment. This broad coverage is particularly valuable when the specific bromodomain driving an observed phenotype is unknown, allowing researchers to determine whether the effect is bromodomain-dependent and, if so, to narrow the candidate target list for subsequent validation with more selective probes. Unlike BET-selective inhibitors, Bromodomain IN-2 captures contributions from CBP, BRPF1B, BRD7, and BRD9.

BRD9-Focused Chemical Biology Studies Requiring Pan-Inhibitor Context

For studies investigating BRD9 biology within the broader context of bromodomain inhibition, Bromodomain IN-2 offers a favorable affinity profile: BRD9 (Kd = 67 nM) exhibits the highest affinity among the seven characterized targets [1]. This represents a 3.7-fold preference over BRD4(1) and a 14.5-fold preference over CECR2. Researchers can leverage this BRD9-favoring pan-inhibitor to assess the functional consequences of combined BRD9 and broader bromodomain inhibition, comparing results against BRD9-selective probes to dissect target-specific versus pan-bromodomain effects. This application is particularly relevant in oncology, where BRD9 has been implicated in synovial sarcoma and acute myeloid leukemia.

Cancer Cell Line Panel Screening with Defined Sensitivity Ranges for SNB-75, UO-31, and CAKI-1

Bromodomain IN-2 is suited for cell-based screening in glioblastoma (SNB-75), renal cell carcinoma (UO-31, CAKI-1), and other cancer models where sub-micromolar GI50 values have been empirically established. The compound demonstrates GI50 values of 182 nM (SNB-75), 479 nM (UO-31), and 708 nM (CAKI-1) [1], providing a quantitative reference for dose-ranging studies in these specific cell lines. Researchers should note that DU-145, SW-620, and NCI-H460 cells exhibit approximately 10-13 μM GI50 values, requiring higher compound concentrations to achieve comparable antiproliferative effects — a consideration that should inform both experimental design and compound procurement quantities.

BRPF1B and CBP Bromodomain Engagement in Histone Acetyltransferase Complex Research

Bromodomain IN-2 provides a validated tool for simultaneously engaging BRPF1B (Kd = 130 nM) and CBP (Kd = 420 nM) bromodomains [1] within the context of histone acetyltransferase complex studies. Both BRPF1B and CBP are components of transcriptional coactivator complexes that acetylate histones and regulate gene expression. The compound's ability to target these non-BET bromodomains distinguishes it from BET-selective inhibitors and positions it as a valuable probe for investigating the functional interplay between multiple epigenetic reader domains within histone acetyltransferase-associated transcriptional machinery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bromodomain IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.